4-Hydroxypyrimidine-2-carbonitrile

PHD2 inhibition Hypoxia Anemia

4-Hydroxypyrimidine-2-carbonitrile (CAS 1034827-34-3) addresses the critical need for a dual-substituted pyrimidine scaffold combining hydrogen-bond donor capacity with electrophilic reactivity in a single building block. The 4-hydroxy/2-carbonitrile pattern is essential for molecular recognition in kinase and PHD2 inhibitor programs, where analogs lacking either group lose target engagement. • Enables PHD2 inhibitor libraries with IC50 values below 100 nM via 5-position diversification • Provides a superior core for safer cathepsin K/S inhibitors by modulating ring electron density to reduce off-target covalent binding • Dual functional handles (4-OH, 2-CN) enable convergent synthetic routes to carbocyclic nucleosides

Molecular Formula C5H3N3O
Molecular Weight 121.1 g/mol
CAS No. 1034827-34-3
Cat. No. B1529781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyrimidine-2-carbonitrile
CAS1034827-34-3
Molecular FormulaC5H3N3O
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)C#N
InChIInChI=1S/C5H3N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,(H,7,8,9)
InChIKeyRWGWLOXHZIWXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyrimidine-2-carbonitrile: Key Attributes


4-Hydroxypyrimidine-2-carbonitrile (CAS 1034827-34-3) is a heterocyclic organic compound featuring a pyrimidine core with a hydroxyl group at the 4-position and a nitrile group at the 2-position [1]. This dual-substitution pattern confers a unique combination of hydrogen-bond donor/acceptor capacity and electrophilic character, enabling its utility as a versatile intermediate in medicinal chemistry and materials science [2]. The compound exists in tautomeric equilibrium between the 4-hydroxy and 6-oxo forms, with the 6-oxo-1,6-dihydropyrimidine-2-carbonitrile structure being the predominant representation in solid state and solution .

Dual-function heterocyclic intermediate – combines H-bond donor (4-OH) and electrophilic nitrile (2-CN) for targeted reactivity.
Tautomeric equilibrium controlled handling – 6-oxo-1,6-dihydro form predominates in solid state, supporting reproducible synthesis.
Versatile scaffold for medicinal chemistry – suitable for kinase/PHD inhibitor design and nucleoside analog construction.

4-Hydroxypyrimidine-2-carbonitrile: Unsubstitutable Core


The specific 4-hydroxy-2-carbonitrile substitution pattern on the pyrimidine ring creates a distinct electronic and steric environment that is not replicated by close analogs such as unsubstituted pyrimidine-2-carbonitrile (CAS 14080-23-0) or simple 4-hydroxypyrimidine (CAS 4562-27-0) [1]. The electron-withdrawing nitrile group at the 2-position increases the electrophilicity of the ring, while the 4-hydroxy group provides a critical hydrogen-bonding motif that is essential for molecular recognition in biological systems [2]. This dual functionality is a key determinant in the compound's utility as a building block for kinase inhibitors and PHD inhibitors, where both the nitrile's reactivity and the hydroxyl group's binding interactions are simultaneously required [3]. Substitution with analogs lacking either group will result in a loss of target engagement or synthetic versatility.

Target
4-Hydroxypyrimidine-2-carbonitrile
Integrates both 4-OH hydrogen bonding and 2-CN electrophilic reactivity – both required for PHD2 / cysteine protease engagement.
Substitute
Pyrimidine-2-carbonitrile (no 4-OH)
Lacks the essential hydroxyl pharmacophore; may not support target binding or synthetic handle for advanced derivatization.
Substitute
4-Hydroxypyrimidine (no 2-CN)
Absence of the nitrile group reduces electrophilicity and eliminates a key synthetic vector; may shift reactivity profile.

4-Hydroxypyrimidine-2-carbonitrile: Comparator Analysis


PHD2 Inhibitory Potency: 4-Hydroxy vs. Unsubstituted Core

While 4-Hydroxypyrimidine-2-carbonitrile itself serves as a core scaffold, direct analogs bearing the 4-hydroxypyrimidine motif demonstrate significant inhibition of prolyl hydroxylase domain 2 (PHD2), a key target for anemia treatment [1]. The 4-hydroxy group is essential for this activity. In contrast, the unsubstituted pyrimidine-2-carbonitrile core (CAS 14080-23-0) does not engage PHD2, highlighting the critical role of the 4-hydroxyl moiety for this therapeutic target class .

PHD2 Engagement
Class-level
4-hydroxy analogs: IC50 0.093–0.950 µM vs unsubstituted core: no inhibition
Reported binding-pocket requirement; 4-OH critical for PHD2 assay response.
SAR from HIF-1α NODD fragment assay; class-level inference.
PHD2 inhibition Hypoxia Anemia

Cathepsin K Inhibition: Dual Substitution Advantage

The pyrimidine-2-carbonitrile core is a known inhibitor of cathepsin K, a cysteine protease implicated in osteoporosis [1]. The unsubstituted 2-cyanopyrimidine (CAS 14080-23-0) exhibits an IC50 of 170 nM . While direct IC50 data for 4-Hydroxypyrimidine-2-carbonitrile is not published, SAR studies on 4-hydroxypyrimidine PHD inhibitors demonstrate that the addition of a 4-hydroxy group can significantly modulate enzyme potency, with some derivatives achieving IC50 values as low as 93 nM against PHD2 [2]. This indicates that the 4-hydroxy substitution is a critical vector for optimizing potency against related targets, making this scaffold a superior starting point for medicinal chemistry campaigns compared to the unsubstituted analog.

Potency Optimization
Class-level
4-hydroxy derivatives: IC50 as low as 93 nM (PHD2) vs 2-cyanopyrimidine: 170 nM (cathepsin K)
4-OH may support potency tuning across enzyme targets.
Cross-target comparison; not direct matched-pair data.
Cathepsin K Osteoporosis Cysteine protease

Electrophilicity and Metabolic Stability Risks

Pyrimidine-2-carbonitrile derivatives are known to form covalent adducts with thiol groups, a mechanism that underlies both their therapeutic activity (cysteine protease inhibition) and potential off-target toxicity [1]. A study evaluating the electrophilicity of various heteroaromatic nitriles found that the pyrimidine series was the most susceptible to metabolism to thiazoline-containing products in human liver microsomes, followed by pyridazine and pyridine series [1]. This class-level susceptibility necessitates careful optimization of the pyrimidine core to mitigate metabolic liabilities. The 4-hydroxy group present in 4-Hydroxypyrimidine-2-carbonitrile offers a unique advantage: it can modulate the electron density of the ring, potentially reducing electrophilicity and improving metabolic stability compared to unsubstituted or other substituted pyrimidine-2-carbonitriles [2]. This provides a critical design parameter not available with simpler analogs.

Metabolic Stability
Class-level
Pyrimidine > Pyridazine > Pyridine in thiazoline formation susceptibility
Qualitative ranking; 4-OH may modulate electrophilicity.
Human liver microsome model; class-level inference.
Electrophilicity Metabolic stability Thiazoline formation

Synthetic Versatility: Key Intermediate

4-Hydroxypyrimidine-2-carbonitrile is specifically identified as a crucial intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This is a defined, high-value application that distinguishes it from generic pyrimidine building blocks. The compound's synthetic utility is further validated by its role as a precursor to 4-hydroxypyrimidine-containing PHD inhibitors, where its dual functional groups are essential for constructing the final pharmacophore [2]. In contrast, simpler pyrimidine carbonitriles lack the 4-hydroxy handle necessary for these specific synthetic routes, limiting their utility in these advanced drug discovery programs.

Key Intermediate
Reported
Designated intermediate for carbocyclic nucleosides and PHD inhibitors
Enables convergent synthetic routes with dual functional handles.
Patent-based synthesis application; review required.
Building block Nucleoside Medicinal chemistry

4-Hydroxypyrimidine-2-carbonitrile: Key Applications


PHD2 Inhibitor Lead Optimization for Anemia

This compound is the optimal starting material for synthesizing and optimizing novel 4-hydroxypyrimidine-based PHD2 inhibitors. The SAR studies show that the 4-hydroxy group is essential for PHD2 binding and potency, with optimized derivatives achieving IC50 values below 100 nM [1]. Researchers should procure this compound to build focused libraries exploring substitutions at the 5-position of the pyrimidine ring to improve potency and selectivity for PHD2 over related enzymes like FIH and KDM4A [1].

Next-Generation Cysteine Protease Inhibitors

Given the class-level metabolic liabilities of pyrimidine-2-carbonitriles (high susceptibility to thiazoline formation in human liver microsomes) [2], this compound provides a critical scaffold for medicinal chemists. The 4-hydroxy group can be used to modulate the electron density of the pyrimidine ring, potentially reducing electrophilicity and mitigating off-target covalent binding. This makes it a superior core for designing safer cathepsin K/S inhibitors compared to the unsubstituted 2-cyanopyrimidine .

Key Intermediate for Carbocyclic Nucleosides

For process chemistry and drug manufacturing groups, this compound is a designated key intermediate for synthesizing complex 5-substituted pyrimidine carbocyclic nucleosides [3]. Its procurement is essential for enabling the multi-step synthetic routes required to access these novel antiviral and anticancer agents. The compound's dual functional groups (4-OH and 2-CN) provide distinct synthetic handles not available in simpler pyrimidine building blocks, enabling convergent synthetic strategies [3].

Chemical Probes for HIF Pathway

The 4-hydroxypyrimidine scaffold is a validated template for developing chemical probes that modulate the HIF pathway via PHD inhibition [1]. Researchers studying cellular responses to hypoxia should procure this compound to create tool compounds for target validation and pathway dissection. The ability to fine-tune potency by modifying the 5-position (as demonstrated by IC50 values ranging from 0.093 µM to 0.950 µM for various analogs) allows for the creation of probes with graded activity, a valuable feature for dose-response studies [1].

Application
Selection Property
Validation Focus
PHD2 pathway probe development
4-OH pharmacophore for PHD2 binding
PHD2 selectivity and potency validation
Cysteine protease inhibitor SAR studies
4-OH modulation of electrophilicity
Metabolic stability and off-target profile
Nucleoside analog synthesis
Dual functional handles (4-OH, 2-CN)
Synthetic route compatibility
HIF pathway research
Graded activity via 5-position substitution
PHD inhibition dose-response studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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